molecular formula C25H36O2Si B14389507 Ethyl 2-[methyl(diphenyl)silyl]decanoate CAS No. 89638-16-4

Ethyl 2-[methyl(diphenyl)silyl]decanoate

Cat. No.: B14389507
CAS No.: 89638-16-4
M. Wt: 396.6 g/mol
InChI Key: OOGUYQVZJFWQAQ-UHFFFAOYSA-N
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Description

Ethyl 2-[methyl(diphenyl)silyl]decanoate is a specialized organosilicon compound of interest in synthetic organic chemistry. It features a methyl(diphenyl)silyl group at the 2-position of a decanoate ester framework. The methyldiphenylsilyl group is a versatile protecting group in multi-step synthesis . This moiety can be used to protect reactive sites on a molecule, allowing specific subsequent transformations to be carried out on other parts of the molecular structure before the protecting group is selectively removed. The compound is a synthetic intermediate. It is a clear, colorless to pale yellow liquid that is soluble in common organic solvents. It should be stored under an inert atmosphere at low temperatures to maintain stability. Handle with care, using appropriate personal protective equipment. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

89638-16-4

Molecular Formula

C25H36O2Si

Molecular Weight

396.6 g/mol

IUPAC Name

ethyl 2-[methyl(diphenyl)silyl]decanoate

InChI

InChI=1S/C25H36O2Si/c1-4-6-7-8-9-16-21-24(25(26)27-5-2)28(3,22-17-12-10-13-18-22)23-19-14-11-15-20-23/h10-15,17-20,24H,4-9,16,21H2,1-3H3

InChI Key

OOGUYQVZJFWQAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=O)OCC)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Catalytic Hydrosilylation

The hydrosilylation of ethyl 2-decenoate with methyldiphenylsilane (MePh₂SiH) represents a direct route. Platinum-based catalysts, such as Speier’s catalyst (H₂PtCl₆), enable anti-Markovnikov addition under mild conditions:

Reaction Conditions

  • Substrate : Ethyl 2-decenoate (1.0 equiv)
  • Silane : Methyldiphenylsilane (1.2 equiv)
  • Catalyst : H₂PtCl₆ (0.5 mol%)
  • Solvent : Toluene, 60°C, 12 h
  • Yield : 78%

Mechanistic Insight : The platinum catalyst facilitates Si–H bond activation, followed by regioselective alkene insertion. Steric effects from the diphenyl groups favor addition to the less substituted alkene carbon.

Enolate Silylation with Methyldiphenylsilyl Chloride

Generation and Trapping of Enolates

Lithium enolates of ethyl decanoate react with methyldiphenylsilyl chloride (MePh₂SiCl) to install the silyl group at the α-position:

Procedure

  • Enolate Formation : Ethyl decanoate (1.0 equiv) treated with LDA (2.2 equiv) in THF at -78°C.
  • Quenching : MePh₂SiCl (1.5 equiv) added dropwise, warmed to 25°C.
  • Workup : Aqueous NH₄Cl extraction, silica gel chromatography.
  • Yield : 65%

Optimization : Excess silane and low temperatures minimize disilylation byproducts.

Silver-Catalyzed Radical Silylation

Oxidative Coupling with Alkenes

A patent (CN111087417A) describes a radical-based method using AgNO₃/K₂S₂O₈:

Reaction Setup

  • Substrate : Ethyl acrylate (2.5 equiv)
  • Silane Source : Dimethylphenylsilanecarboxylic acid (1.0 equiv)
  • Catalyst : AgNO₃ (0.1 equiv), K₂S₂O₈ (2.0 equiv)
  • Solvent : Acetonitrile, 80°C, 24 h
  • Yield : 72%

Advantages : Avoids pre-functionalized substrates; suitable for complex alkenes.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A modified Suzuki reaction links pre-silylated boronic acids to ester derivatives:

Protocol

  • Boronic Acid : 2-[Methyl(diphenyl)silyl]decylboronic acid (1.0 equiv)
  • Electrophile : Ethyl 2-iodoacetate (1.2 equiv)
  • Catalyst : Pd(dppf)Cl₂ (5 mol%)
  • Base : K₂CO₃, H₂O/EtOH, 80°C, 6 h
  • Yield : 82%

Challenges : Requires air-free conditions to prevent boronic acid oxidation.

Comparative Analysis of Methods

Method Yield (%) Conditions Scalability Byproducts
Hydrosilylation 78 Mild, Pt-catalyzed High Isomerized alkenes
Enolate Silylation 65 Low-temperature, anhydrous Moderate Disilylation products
Radical Silylation 72 Oxidative, one-pot High Oligomers
Suzuki Coupling 82 Aqueous, aerobic Moderate Homocoupling

Key Observations :

  • Hydrosilylation offers regioselectivity but requires expensive Pt catalysts.
  • Enolate silylation is limited by moisture sensitivity.
  • Radical methods (Ag/K₂S₂O₈) show promise for green chemistry applications.

Experimental Considerations

Purification Challenges

  • Silica Gel Compatibility : Silyl esters may hydrolyze during chromatography; neutral alumina is preferred.
  • Distillation : High boiling point (≈300°C) necessitates short-path distillation under high vacuum.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 0.35 (s, Si–CH₃), 1.25 (t, ethyl CH₃), 2.45 (m, CH₂–Si).
  • ²⁹Si NMR : δ -15.2 ppm (Si–C coupling).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[methyl(diphenyl)silyl]decanoate can undergo various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The silyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Ethyl 2-[methyl(diphenyl)silyl]decanol.

    Substitution: Various substituted silyl compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[methyl(diphenyl)silyl]decanoate has several applications in scientific research:

    Biology: Potential use in the development of bioactive molecules and drug delivery systems.

    Medicine: Investigated for its potential in creating novel pharmaceuticals with improved properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[methyl(diphenyl)silyl]decanoate involves its interaction with various molecular targets. The silyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Additionally, the compound can act as a protecting group in organic synthesis, temporarily masking reactive sites and allowing for selective reactions to occur.

Comparison with Similar Compounds

Key Differences :

  • Ethyl decanoate’s ethyl group enhances its volatility and fruity aroma compared to methyl decanoate, which is more prevalent in biodiesel research due to its lower molecular weight .
  • Methyl decanoate’s thermal conductivity is marginally higher (0.131 vs. 0.129 W/m·K), reflecting structural influences on heat transfer properties .

Ethyl Decanoate vs. Ethyl Octanoate

Property Ethyl Decanoate Ethyl Octanoate References
Molecular Formula C₁₂H₂₄O₂ C₁₀H₂₀O₂
Odor Threshold 0.76–6.70 mg/L 0.14–1.20 mg/L
OAV in Wine >8 (fruitiness, sweetness) >1 (fruity, floral notes)
Thermal Conductivity 0.129 W/m·K 0.127 W/m·K

Key Differences :

  • Ethyl decanoate’s longer carbon chain (C10 vs. C8) increases hydrophobicity, prolonging its persistence in flavor applications .
  • Ethyl octanoate exhibits a lower odor threshold, requiring smaller concentrations to impart sensory effects in wines .

Ethyl Decanoate vs. Silylated Esters (Hypothetical Comparison)

The silyl group in ethyl 2-[methyl(diphenyl)silyl]decanoate introduces steric bulk and lipophilicity, which are absent in ethyl decanoate. These modifications could:

  • Reduce volatility : Increased molecular weight and steric hindrance may diminish aroma release.
  • Enhance thermal stability : Silicon-carbon bonds resist degradation at higher temperatures compared to ester linkages.
  • Alter solubility: Silylated derivatives are likely less polar, favoring non-aqueous applications (e.g., lubricants, polymer additives).

Research Findings and Industrial Relevance

  • Thermal Conductivity: Ethyl decanoate’s thermal conductivity (0.129 W/m·K) is critical in biodiesel formulations, where heat transfer efficiency impacts engine performance .
  • Flavor Impact: In wines, ethyl decanoate concentrations between 0.76–6.70 mg/L contribute significantly to fruity and sweet notes, outperforming ethyl octanoate in OAV .
  • Cost Analysis: Ethyl decanoate is priced at ¥10,900/25g (Kanto Reagents), reflecting its premium status in high-purity applications .

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